molecular formula C10H9ClN2O2 B3024748 1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione CAS No. 924869-03-4

1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione

Cat. No. B3024748
CAS RN: 924869-03-4
M. Wt: 224.64 g/mol
InChI Key: WYTBOWVCVWXTBM-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 886361-80-4, is a chemical with a molecular weight of 270.72 . Its IUPAC name is 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound has a melting point of 136-138 degrees Celsius . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and reactivity.

Scientific Research Applications

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles, to which "1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione" structurally relates, are extensively studied for their exceptional optical properties. These compounds are pivotal in the development of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging technologies. Their synthesis and the relationship between structure and optical properties have been thoroughly reviewed, highlighting their potential for real-world applications due to straightforward synthesis, good stability, and near-unity fluorescence quantum yield Grzybowski & Gryko, 2015.

Pyrrolidine: A Versatile Scaffold

Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, are widely used in medicinal chemistry for their bioactivity and target selectivity. The review by Petri et al. (2021) discusses bioactive molecules with pyrrolidine rings, highlighting the ring's contribution to stereochemistry and three-dimensional coverage. This exploration underscores the utility of pyrrolidine structures in designing new compounds with diverse biological profiles, illustrating the significance of such scaffolds in drug discovery Li Petri et al., 2021.

Conjugated Polymers with Pyrrolopyrrole Diones

The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione units into conjugated polymers has been explored for electronic device applications. Deng et al. (2019) reviewed the synthesis, properties, and electronic device performance of polymers containing these high-performance electron-deficient pigments. These materials exhibit distinct optical and electrochemical characteristics, making them promising for high-performance electronic devices Deng et al., 2019.

Hybrid Catalysts for Pyrano[2,3-d]pyrimidine Derivatives

Hybrid catalysts have been employed for synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing the pyrrole-2,5-dione's versatility in organic synthesis. Parmar et al. (2023) cover synthetic pathways and the application of various catalysts in creating these scaffolds, underlining the role of pyrrole-2,5-dione derivatives in medicinal chemistry and pharmaceutical industries Parmar et al., 2023.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which would be particularly relevant if this compound is used as a drug or pesticide .

Safety and Hazards

This compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . As with any chemical, it’s important to handle it with appropriate safety measures to prevent exposure.

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-2-1-7(5-12-8)6-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTBOWVCVWXTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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